Dilanthanum dioxide sulphide

Description

Properties

IUPAC Name |

lanthanum(3+);oxygen(2-);trisulfide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4La.3O.3S/q4*+3;6*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPGWHJLITFCWGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[S-2].[S-2].[S-2].[La+3].[La+3].[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

La4O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910022 | |

| Record name | Lanthanum oxide sulfide (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

699.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-43-5, 106496-69-9 | |

| Record name | Lanthanum oxide sulfide (La2O2S) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012031435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum oxide sulfide (4/3/3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dilanthanum dioxide sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Electronic Band Structure of Dilanthanum Dioxide Sulphide (La₂O₂S)

An In-depth Technical Guide

Abstract

Dilanthanum dioxide sulphide (La₂O₂S), a prominent member of the rare-earth oxysulfide family, is a material of significant scientific and technological interest, primarily for its applications as a host material in phosphors and scintillators. The efficiency and performance of La₂O₂S in these applications are fundamentally dictated by its electronic structure. This guide provides a detailed examination of the electronic band structure of La₂O₂S, synthesizing theoretical insights from first-principles calculations with experimental observations. We will explore the material's hexagonal crystal structure, delve into the computational methodologies used to model its electronic properties, analyze the resulting band gap, density of states (DOS), and orbital contributions, and connect these fundamental characteristics to the material's macroscopic functions. This document is intended for researchers and materials scientists seeking a comprehensive understanding of the core electronic properties of La₂O₂S.

Introduction: The Significance of La₂O₂S

Lanthanum oxysulfide (La₂O₂S) is a wide-bandgap semiconductor that has been extensively utilized for decades, most notably as a host lattice for luminescent dopants. For instance, when doped with trivalent rare-earth ions like europium (Eu³⁺) or terbium (Tb³⁺), La₂O₂S becomes a highly efficient red or green-emitting phosphor, respectively, with historical applications in cathode-ray tube (CRT) displays and modern uses in X-ray imaging screens and scintillators. The effectiveness of La₂O₂S as a host material is critically dependent on its ability to efficiently absorb high-energy radiation and transfer that energy to the dopant luminescence centers. This energy transfer process is governed by the material's intrinsic electronic band structure—specifically, the magnitude of the band gap and the nature of the valence and conduction bands. A thorough understanding of this electronic framework is therefore essential for optimizing existing applications and designing novel functional materials based on the La₂O₂S lattice.

Crystalline and Geometric Structure

The foundation of any electronic band structure calculation is a precise understanding of the material's crystal lattice. La₂O₂S crystallizes in a hexagonal structure belonging to the P-3m1 (No. 164) space group. This structure consists of alternating layers of (LaO)₂²⁺ and S²⁻ ions arranged along the c-axis. The lanthanum atoms are coordinated with four oxygen atoms and three sulfur atoms in a monocapped trigonal prism geometry. This layered, anisotropic structure is a key determinant of the electronic and optical properties of the material.

The choice of accurate lattice parameters is the first critical step in ensuring the trustworthiness of a computational model. These parameters are typically determined experimentally via X-ray diffraction (XRD) and then optimized theoretically through computational relaxation until the forces on the atoms are minimized.

| Parameter | Experimental Value | Computationally Optimized Value |

| a | 4.051 Å | 4.05 Å |

| c | 6.944 Å | 6.95 Å |

| α, β | 90° | 90° |

| γ | 120° | 120° |

Note: Values are representative and sourced from typical experimental and computational studies.

Theoretical Framework: First-Principles Calculations

To investigate the electronic properties of La₂O₂S, we employ first-principles calculations based on Density Functional Theory (DFT). DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. This approach allows us to solve the Schrödinger equation for the electrons in the crystal, yielding the band structure and density of states.

The causality behind this choice is that DFT provides a robust balance between computational cost and accuracy for solid-state systems like La₂O₂S. The workflow for such a calculation is a self-validating system, beginning with a precise structural model and proceeding through a series of convergence tests to ensure the reliability of the results.

Protocol: Standard DFT Calculation Workflow

-

Structural Input: Define the initial crystal structure using experimentally determined lattice parameters for La₂O₂S (P-3m1 space group).

-

Method Selection: Choose a DFT package (e.g., VASP, Quantum ESPRESSO). The calculations are typically performed using the projector augmented-wave (PAW) method.

-

Functional Selection: The Perdew-Burke-Ernzerhof (PBE) functional within the generalized gradient approximation (GGA) is often used for structural optimization due to its computational efficiency. However, GGA-PBE is known to systematically underestimate the band gap of semiconductors.

-

Band Gap Correction: To obtain a more accurate band gap, a higher-level functional, such as the Heyd-Scuseria-Ernzerhof (HSE06) hybrid functional, is applied after the structure has been relaxed with PBE. This provides a more trustworthy prediction of the electronic properties.

-

Convergence Tests: Systematically increase the plane-wave energy cutoff and the density of the k-point mesh until the total energy of the system converges to within a predefined tolerance (e.g., 10⁻⁵ eV). This step is critical for ensuring the results are independent of the calculation parameters.

-

Self-Consistent Field (SCF) Calculation: Perform a final, high-precision SCF calculation to determine the ground-state electronic density.

-

Post-Processing: Use the ground-state charge density to calculate the electronic band structure along high-symmetry paths in the Brillouin zone and the density of states (DOS).

Computational Workflow Diagram

Caption: DFT workflow for calculating the electronic properties of La₂O₂S.

Results: The Electronic Structure of La₂O₂S

Band Structure and Band Gap

The calculated band structure reveals that La₂O₂S is an indirect band gap semiconductor. The Valence Band Maximum (VBM) is located at the Γ point of the Brillouin zone, while the Conduction Band Minimum (CBM) is located at the M point. The presence of an indirect band gap has significant implications for its optical properties, as electron-hole recombination requires phonon assistance, typically leading to less efficient band-to-band light emission compared to direct-gap materials. This is a primary reason why La₂O₂S is used as a host for dopants, where luminescence occurs via intra-ionic transitions within the dopant rather than through direct recombination across the host band gap.

The magnitude of the band gap is a critical parameter. While calculations using the GGA-PBE functional predict a band gap of around 3.2-3.4 eV, these are known to be underestimates. More accurate calculations using the HSE06 hybrid functional, which incorporates a portion of exact Hartree-Fock exchange, yield a band gap of approximately 4.4 eV . This value shows much better agreement with experimental results derived from optical absorption measurements, which place the band gap in the range of 4.4 to 4.6 eV.

Density of States (DOS) and Orbital Contributions

To understand the character of the valence and conduction bands, we analyze the Partial Density of States (PDOS), which decomposes the total DOS into contributions from each atomic orbital.

-

Valence Band: The upper region of the valence band is predominantly formed by a hybridization of O 2p and S 3p orbitals. The very top of the valence band (the VBM) is dominated by S 3p states. This is a crucial insight, as it suggests that the sulfur sites are the primary locations for hole localization.

-

Conduction Band: The bottom of the conduction band (the CBM) is primarily composed of unoccupied La 5d orbitals.

This orbital arrangement dictates the nature of the fundamental electronic excitation in La₂O₂S. The absorption of a photon with energy greater than the band gap promotes an electron from the S 3p / O 2p states to the La 5d states, corresponding to a charge transfer from the anionic (O²⁻, S²⁻) sublattice to the cationic (La³⁺) sublattice.

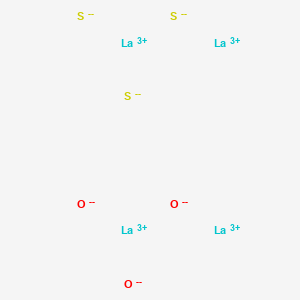

Orbital Contribution Diagram

Caption: Primary orbital contributions to the band edges in La₂O₂S.

Experimental Validation

Theoretical calculations must be grounded in experimental reality. The most common experimental technique to probe the band gap and electronic transitions is UV-Visible Diffuse Reflectance Spectroscopy .

Protocol: Determining Band Gap via UV-Vis Spectroscopy

-

Sample Preparation: Synthesize La₂O₂S powder (e.g., via a solid-state reaction or sulfurization method). Ensure the sample is of high purity and crystallinity, as confirmed by XRD.

-

Data Acquisition: Use a UV-Vis spectrophotometer equipped with an integrating sphere to measure the diffuse reflectance (R) of the powder sample over a wavelength range covering the expected band gap (e.g., 200-800 nm). A high-reflectance standard (e.g., BaSO₄) is used as a reference.

-

Data Transformation: Convert the reflectance (R) data to the Kubelka-Munk function, F(R), which is proportional to the absorption coefficient (α). The transformation is given by: F(R) = (1-R)² / 2R.

-

Tauc Plot Analysis: For an indirect band gap semiconductor, the relationship between the absorption coefficient and photon energy (hν) is given by (αhν)¹/² ∝ (hν - Eᵧ). Therefore, plot [F(R)hν]¹/² versus hν.

-

Band Gap Extrapolation: The plot will show a linear region corresponding to the fundamental absorption edge. Extrapolate this linear portion of the curve to the x-axis ([F(R)hν]¹/² = 0). The x-intercept gives the value of the indirect band gap (Eᵧ). This protocol provides a self-validating experimental measure of the computationally predicted band gap.

Conclusion

The electronic structure of this compound (La₂O₂S) is characterized by a wide, indirect band gap of approximately 4.4 eV. First-principles DFT calculations, particularly when using hybrid functionals like HSE06, provide a model that aligns well with experimental optical measurements. The valence band maximum is primarily composed of S 3p and O 2p orbitals, while the conduction band minimum is dominated by La 5d states. This detailed understanding of the band structure, orbital parentage, and the indirect nature of the band gap is fundamental to explaining the material's efficacy as a phosphor host and provides a predictive framework for the future design and optimization of La₂O₂S-based functional materials.

References

-

Title: Luminescence of rare earths in lanthanum oxysulfide Source: Journal of the Electrochemical Society URL: [Link]

-

Title: X-ray phosphors and scintillators Source: MRS Bulletin URL: [Link]

-

Title: Crystal Structure of Lanthanum Oxysulfide Source: Acta Crystallographica URL: [Link]

-

Title: Structural and optical properties of La2O2S and La2O2S:Eu thin films grown by atomic layer deposition Source: Journal of Materials Chemistry C URL: [Link]

-

Title: Generalized Gradient Approximation Made Simple Source: Physical Review Letters URL: [Link]

-

Title: Hybrid functionals based on a screened Coulomb potential Source: The Journal of Chemical Physics URL: [Link]

-

Title: First-principles study of the electronic and optical properties of La2O2S Source: Journal of Physics: Condensed Matter URL: [Link]

-

Title: Electronic structure and optical properties of Ce-doped La2O2S: A first-principles study Source: Physical Review B URL: [Link]

-

Title: Optical properties of lanthanum oxysulfide thin-film phosphors Source: Journal of the Electrochemical Society URL: [Link]

optical and mechanical properties of La2O2S

An In-Depth Technical Guide to the Optical and Mechanical Properties of Lanthanum Oxysulfide (La₂O₂S)

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

Lanthanum Oxysulfide (La₂O₂S) is a functional ceramic material that has garnered significant interest due to its unique combination of optical and mechanical characteristics. As a member of the rare-earth oxysulfide family, it possesses a hexagonal crystal structure that serves as an exceptional host matrix for luminescent and scintillating applications. Its wide electronic bandgap, low phonon energy, and high chemical stability make it a versatile platform for doping with various rare-earth ions, enabling tunable emissions from the visible to the mid-infrared spectrum. This guide provides a comprehensive technical overview of the synthesis-dependent optical and mechanical properties of La₂O₂S, offering field-proven insights into its characterization and potential applications, particularly in advanced optical devices and sensors.

Introduction: The Significance of Lanthanum Oxysulfide

Lanthanum Oxysulfide (La₂O₂S) is a compound distinguished by its layered crystal structure and robust physicochemical properties. It crystallizes in a hexagonal system with the space group P-3m1, a structure that is highly conducive to its role as a host material for phosphors. The significance of La₂O₂S stems from several key attributes:

-

Wide Bandgap: As a wide-gap semiconductor (4.6-4.8 eV), it is transparent over a broad range of the electromagnetic spectrum and can host a variety of luminescent centers without significant host absorption.

-

Low Phonon Energy: The relatively low maximum phonon energy (~389 cm⁻¹) minimizes non-radiative relaxation pathways, enhancing the luminescence quantum yield of doped rare-earth ions, which is particularly crucial for mid-infrared (MIR) emission.

-

Chemical and Thermal Stability: La₂O₂S exhibits excellent stability, making it suitable for applications in demanding environments.

-

Biocompatibility: Compared to some rare-earth oxides, oxysulfides are considered more biocompatible, opening avenues for their use as biological probes or labels.

These characteristics have positioned La₂O₂S as a critical material in fields ranging from display technologies and solid-state lighting to medical imaging and optical thermometry.

Synthesis and Microstructure Control

The optical and mechanical properties of La₂O₂S are not intrinsic constants but are profoundly influenced by the synthesis route, which dictates the material's purity, crystallinity, particle size, and density. Common synthesis methods include solid-state reactions, combustion synthesis followed by sulfurization, and spark plasma sintering (SPS).

The SPS method, for example, allows for rapid consolidation of powders at high temperatures, which can produce dense ceramic bodies. The choice of sintering temperature and time directly impacts grain growth, porosity, and even the lattice parameters, which in turn govern the final mechanical strength and optical clarity. For instance, achieving a high relative density (>90%) is crucial for mechanical robustness and optical transparency.

Caption: Workflow for La₂O₂S ceramic fabrication via SPS.

Optical Properties

The optical behavior of La₂O₂S is its most defining characteristic, making it a cornerstone material for phosphor and laser applications.

Electronic Band Structure and Transparency

With a wide bandgap of 4.6-4.8 eV, pure La₂O₂S is transparent in the visible and near-infrared regions. Its primary absorption occurs in the ultraviolet range, specifically between 240-300 nm. This wide transparency window is essential for its function as a host material, as it prevents the host lattice itself from absorbing the emission from doped ions.

Refractive Index

The refractive index of La₂O₂S is influenced by dopants. For pure, undoped samples, the refractive index is approximately 2.00. This value tends to increase slightly to around 2.20 upon doping with rare-earth ions. This property is critical for designing optical components such as light-guiding structures or anti-reflection coatings.

Photoluminescence (PL)

La₂O₂S is a highly efficient host for photoluminescence, primarily through extrinsic doping with trivalent rare-earth ions (RE³⁺) that substitute for La³⁺ in the crystal lattice.

-

Europium (Eu³⁺) Doping: Doping with Eu³⁺ makes La₂O₂S a powerful red phosphor. The material exhibits a strong, sharp emission peak around 624 nm, which corresponds to the ⁵D₀→⁷F₂ electronic transition of the Eu³⁺ ion. This has been historically significant for its use in television picture tubes and remains relevant for X-ray imaging and solid-state lighting. The luminescence intensity is temperature-dependent, a property that has been successfully exploited for optical thermometry in the 300 K to 500 K range.

-

Erbium (Er³⁺) Doping: Due to its low phonon energy, La₂O₂S is an ideal host for achieving mid-infrared (MIR) luminescence with Er³⁺ doping. The ⁴I₁₁/₂ → ⁴I₁₃/₂ transition in Er³⁺ results in a broad emission spanning from 2.65 µm to 2.85 µm. This makes Er:La₂O₂S a promising candidate for applications in MIR lasers, sensors, and medical diagnostics.

-

Other Dopants (Ce³⁺, Dy³⁺, Tb³⁺): La₂O₂S can be doped with a variety of other rare-earth ions to produce different colors. Doping with Ce³⁺ can yield violet or green emission, Dy³⁺ provides blue and yellow emissions, and Tb³⁺ results in a strong green emission. This versatility allows for the creation of multi-color phosphors, potentially for use in near-UV-excited white light-emitting diodes (W-LEDs).

Scintillation Properties

When doped with specific activators like Terbium (Tb³⁺), La₂O₂S functions as an effective scintillator, a material that emits light upon exposure to high-energy radiation. This property is leveraged in detectors for X-rays and other forms of ionizing radiation.

Table 1: Summary of Key Optical Properties of La₂O₂S

| Property | Value / Range | Remarks / Application |

| Crystal Structure | Hexagonal, Space Group: P-3m1 | Anisotropic properties, excellent host for RE³⁺ ions. |

| Band Gap | 4.6 - 4.8 eV | Wide transparency window, suitable for UV absorption. |

| Refractive Index | ~2.0 (undoped), ~2.2 (RE³⁺-doped) | Increases with rare-earth doping. |

| Primary Absorption | 240 - 300 nm | Corresponds to the host material's band-to-band absorption. |

| Eu³⁺ Emission | ~624 nm (Red) | Strong, sharp emission for phosphors and thermometry. |

| Er³⁺ Emission | 2.65 - 2.85 µm (Mid-IR) | Enabled by low phonon energy; for MIR lasers and sensors. |

| Tb³⁺ Emission | ~545 nm (Green) | Used in phosphors and X-ray scintillators. |

Experimental Protocol: Photoluminescence Spectroscopy

Characterizing the luminescent properties of La₂O₂S phosphors is fundamental to understanding their performance.

Objective: To measure the excitation and emission spectra of a RE³⁺:La₂O₂S powder sample.

Methodology:

-

Sample Preparation: 0.2 g of the synthesized La₂O₂S powder is loaded into a standard sample holder and compacted to form a dense, flat wafer. This ensures consistent measurement geometry and minimizes scattering effects.

-

Instrumentation: A fluorescence spectrophotometer equipped with a Xenon lamp as the excitation source is used.

-

Excitation Spectrum Measurement: The emission monochromator is fixed at the wavelength of the dopant's most intense emission (e.g., 624 nm for Eu³⁺). The excitation monochromator is then scanned across a range (e.g., 200-580 nm) to identify the wavelengths that most efficiently excite the phosphor.

-

Emission Spectrum Measurement: The excitation monochromator is fixed at the wavelength corresponding to the highest peak in the excitation spectrum. The emission monochromator is then scanned to capture the full emission profile of the sample.

-

Data Analysis: The resulting spectra are analyzed to determine peak positions, relative intensities, and spectral bandwidths, which are correlated with the electronic transitions of the dopant ions.

Caption: Experimental workflow for PL spectroscopy.

Mechanical Properties

While renowned for its optical characteristics, the mechanical integrity of La₂O₂S is critical for its practical implementation, especially in ceramic form. The mechanical properties are highly dependent on the material's density, grain size, and porosity, which are controlled during the sintering process.

Hardness

The Vickers hardness of La₂O₂S ceramics increases significantly with higher sintering temperatures, which corresponds to increased density and grain growth. At a sintering temperature of 800°C, the hardness is around 332 kg/mm ², increasing to approximately 571 kg/mm ² when sintered at 1400°C. Notably, La₂O₂S has been reported to be harder than comparable Gd₂O₂S ceramics, indicating superior wear resistance.

Elastic Modulus and Bending Strength

The three-point bending strength of La₂O₂S reaches its maximum value after sintering at 1000°C. The modulus of elasticity has been reported with values such as 88.6 MPa at 1000°C. It is critical to note that these reported values in Megapascals (MPa) are exceptionally low for a dense ceramic material , where values in the Gigapascal (GPa) range are expected. This discrepancy may be due to a typographical error in the source literature or a reflection of a highly porous sample. For context, related rare-earth sulfide ceramics exhibit moduli well into the GPa range. Researchers should therefore treat these specific modulus values with caution and ideally perform independent verification.

Fracture Toughness

Specific experimental data for the fracture toughness (K_IC) of La₂O₂S is not widely available in the literature. However, based on typical values for functional ceramics, the fracture toughness is expected to be in the range of 1 to 3 MPa·m⁰·⁵ . This property is a measure of a material's resistance to crack propagation and is a critical parameter for predicting the reliability and lifetime of ceramic components. A higher K_IC value indicates greater resistance to catastrophic failure.

Table 2: Summary of Mechanical Properties of Sintered La₂O₂S Ceramics

| Property | Value / Range | Conditions / Remarks |

| Vickers Hardness | 332 - 571 kg/mm ² | Increases with sintering temperature from 800 to 1400°C. |

| Three-Point Bending Strength | Maximum at 1000°C | Indicates optimal sintering temperature for flexural strength. |

| Modulus of Elasticity | 28.3 - 88.6 MPa | Caution: Reported values are unusually low for ceramics. |

| Fracture Toughness (K_IC) | 1 - 3 MPa·m⁰·⁵ (Estimated) | No direct experimental data available; range estimated from comparable ceramics. |

| Relative Density | 82% - 92% | Increases with sintering temperature; higher density correlates with improved properties. |

Experimental Protocol: Nanoindentation

Nanoindentation is a powerful technique for determining the hardness and elastic modulus of ceramic materials, especially for thin films or small sample volumes.

Objective: To measure the Vickers Hardness (H) and Elastic Modulus (E) of a polished La₂O₂S ceramic surface.

Methodology:

-

Surface Preparation: The ceramic sample is metallographically polished to a mirror finish (<1 µm surface roughness) to eliminate surface artifacts that could interfere with the measurement.

-

Indenter Selection: A Berkovich diamond indenter is typically chosen for its sharp, well-defined geometry.

-

Indentation Process: The indenter is pressed into the sample surface under a precisely controlled load. A continuous load-displacement curve is recorded during both the loading and unloading phases. The maximum load is chosen to ensure the indentation depth is less than 10% of the film thickness (if applicable) to avoid substrate effects.

-

Data Analysis (Oliver-Pharr Method):

-

The initial slope of the unloading curve is used to calculate the reduced modulus (E_r).

-

The projected contact area (A_c) is determined from the indentation depth.

-

The hardness is calculated as H = P_max / A_c, where P_max is the maximum applied load.

-

The elastic modulus of the sample (E) is then derived from the reduced modulus, accounting for the properties of the diamond indenter.

-

Structure-Property Relationships

The performance of La₂O₂S is a direct consequence of the interplay between its crystal structure, chemical composition (dopants), and microstructure.

Caption: Key relationships governing La₂O₂S properties.

-

The intrinsic hexagonal crystal structure provides the foundation: a wide bandgap for transparency and low phonon energies for efficient luminescence.

-

Dopants act as active centers, introducing new electronic states within the bandgap that enable specific light emission properties.

-

Synthesis and processing control the microstructure . A fine-grained, dense microstructure generally leads to higher hardness and strength, as well as improved optical transparency by reducing scattering at pores and grain boundaries.

Summary and Future Outlook

Lanthanum Oxysulfide is a highly versatile functional ceramic with well-established applications in lighting and medical imaging and emerging potential in advanced fields like mid-infrared photonics and optical sensing. Its properties are intrinsically linked to its hexagonal crystal structure and are finely tunable through rare-earth doping and microstructural control during synthesis.

While its optical properties are extensively documented, a significant opportunity for future research lies in the comprehensive characterization of its mechanical properties. Specifically, direct experimental measurement of its fracture toughness and a definitive clarification of its elastic modulus are needed to fully qualify La₂O₂S for use in mechanically demanding applications. Further investigation into novel synthesis techniques to create highly transparent La₂O₂S ceramics could also unlock new possibilities in laser and optical component design.

References

-

Bi, F., Li, J., Gai, G., & Dong, X. (2020). Synthesis and luminescence properties of La2O2S:Eu3+ hollow nanofibers derived from La2O3:Eu3+ hollow nanofibers. Journal of Optoelectronics and Advanced Materials, 22(5-6), 271-276.

-

Chen, Y., Li, L., Li, J., & Han, K. (2024). Rapid Synthesis and Sintering of La2O2S and Its Physical, Optical, and Mechanical Properties. Coatings, 14(9), 1120.

-

Loiko, P., et al. (2021). Spectroscopy of low-phonon-energy Er:La2O2S oxysulfide. EPJ Web of Conferences, 248, 01016.

-

Patle, Y., et al. (2020). Synthesis and Luminescence Properties of La2O2S:RE. International Journal of Innovative Technology and Exploring Engineering, 9(4), 1-5.

-

Fourie, C.J., & Swart, H.C. (2014). Measuring the optical thermometry properties of La2O2S:Eu phosphor material. SAIP Conference Proceedings.

-

Chen, Y., Li, L., Li, J., & Han, K. (2024). Rapid Synthesis and Sintering of La2O2S and Its Physical, Optical, and Mechanical Properties. ResearchGate.

-

Wuille Bille, B. A., & Velázquez, J. M. (2024). From Ln2O2S to Ln10OS14: exploring the sulphur spectrum of trivalent lanthanoid oxysulphides. Dalton Transactions.

-

Wikipedia. (n.d.). Lanthanum oxysulfide.

-

Borodulenko, G. P., et al. (1987). Optical properties of lanthanum oxysulfide. Inorganic Materials, 23(3), 438-440.

-

American Elements. (n.d.). Lanthanum Oxysulfide.

-

Ratinen, H. (1972). X-ray excited fluorescence spectra from some rare-earth oxysulphides. Physica Scripta, 5(3), 111.

-

Fontaine, J., et al. (2025). Elastic properties and electronic structure of the lanthanum sulfides MLa2S4 (M = Ca, Sr, Ba). Journal of the European Ceramic Society.

-

Rauta, P. R., et al. (2025). Investigation of a new way of synthesis for Nano crystallites of La2O2S & 1%Ln3+ (Ln = Pr, Eu, Tb, Dy, Er) doped La2O2S and study their structural and optical properties. ResearchGate.

-

Ratinen, H. (1972). The optical fluorescence of ten trivalent lanthanide ions in Y2O2S, La2O2S, and Gd2O2S. Acta Polytechnica Scandinavica, Chemistry Including Metallurgy Series, 123, 1-19.

-

Pitha, J. J., Smith, A. L., & Ward, R. (1947). The Preparation of Lanthanum Oxysulfide and its Properties as a Base Material for Phosphors Stimulated by Infrared. Journal of the American Chemical Society, 69(8), 1870–1871.

-

Mujica, A., et al. (2022). Optical properties and simulated x-ray near edge spectra for Y2O2S and Er doped Y2O2S. Journal of Applied Physics, 132(10), 105701.

- Tromans, D., & Meech, J. A. (2002). Fracture toughness and surface energies of minerals: theoretical estimates for oxides, sulphides, silicates and halides. Minerals Engineering, 15(12

An In-depth Technical Guide to the Luminescence Properties of Europium-Doped Lanthanum Oxysulfide (La₂O₂S:Eu³⁺)

Introduction

Europium-doped lanthanum oxysulfide (La₂O₂S:Eu³⁺) stands as a cornerstone material in the field of luminescent materials, renowned for its exceptional efficiency as a red-emitting phosphor. Its high chemical and thermal stability, coupled with a broad excitation band, has cemented its application in various technologies, from color television picture tubes to advanced radiographic imaging and field emission displays.[1][2] This guide provides a comprehensive technical overview of the synthesis, fundamental luminescent properties, and critical factors influencing the performance of La₂O₂S:Eu³⁺, tailored for researchers, scientists, and professionals in drug development who may utilize such phosphors in advanced imaging or sensing applications.

Fundamental Luminescence Properties

The vibrant red emission of La₂O₂S:Eu³⁺ is a direct consequence of the electronic transitions within the europium ion, facilitated by the specific crystal structure of the lanthanum oxysulfide host.

Crystal Structure and Eu³⁺ Site Symmetry

La₂O₂S crystallizes in a hexagonal structure with the space group P-3m1. When europium ions are introduced as dopants, they substitute the lanthanum (La³⁺) ions in the lattice.[1] This substitution places the Eu³⁺ ion in a local environment with C₃ᵥ site symmetry, coordinated to three sulfur and four oxygen ions.[1] This specific, non-centrosymmetric environment is crucial as it relaxes the selection rules for f-f electronic transitions, leading to the characteristic and intense luminescence of the material.

Excitation and Emission Spectra

The photoluminescence of La₂O₂S:Eu³⁺ is characterized by distinct excitation and emission spectra.

Excitation: The excitation spectrum reveals two primary broad bands.[1]

-

A higher energy band, typically around 250 nm, is attributed to the charge transfer (CT) transition from O²⁻ to Eu³⁺.[1]

-

A lower energy band, around 330-400 nm, corresponds to the charge transfer transition from S²⁻ to Eu³⁺.[1][2] The lower energy of the Eu-S CT band is a key feature that allows for efficient excitation with near-UV light sources.[3]

In addition to the broad CT bands, sharp, less intense peaks corresponding to the direct 4f-4f electronic transitions of the Eu³⁺ ion, such as from the ⁷F₀ ground state to higher energy levels like ⁵L₆ (around 395 nm) and ⁵D₂ (around 470 nm), are also observed.[4]

Emission: Upon excitation, La₂O₂S:Eu³⁺ exhibits a strong red luminescence. The emission spectrum is dominated by a series of sharp peaks arising from the transitions from the excited ⁵D₀ state of Eu³⁺ to the ⁷Fⱼ (J = 0, 1, 2, 3, 4) ground state manifolds.[2]

-

The most intense emission peak is typically observed around 624-627 nm, corresponding to the hypersensitive ⁵D₀ → ⁷F₂ electric dipole transition.[4] The high intensity of this transition is a direct result of the C₃ᵥ site symmetry of the Eu³⁺ ion, which lacks an inversion center.

-

Other notable transitions include ⁵D₀ → ⁷F₁ (around 596 nm), which is a magnetic dipole transition and is less dependent on the host environment, and weaker emissions from ⁵D₀ to ⁷F₀, ⁷F₃, and ⁷F₄.

Emissions from higher excited states, such as ⁵D₁ and ⁵D₂, can also be observed, though they are often quenched at room temperature.[4][5]

Factors Influencing Luminescence Properties

The luminescent characteristics of La₂O₂S:Eu³⁺ are not static and can be significantly influenced by several factors, including the concentration of the europium dopant, temperature, and the particle size of the phosphor.

Europium Concentration

The concentration of Eu³⁺ ions plays a critical role in the luminescence intensity.

-

Concentration Enhancement: Initially, as the Eu³⁺ concentration increases, the luminescence intensity also increases due to a higher number of emitting centers. The optimal brightness is often achieved at a specific dopant concentration, for instance, around 1 mol% in some studies.[6][7]

-

Concentration Quenching: Beyond an optimal concentration, the luminescence intensity begins to decrease. This phenomenon, known as concentration quenching, occurs because the shorter average distance between Eu³⁺ ions facilitates non-radiative energy transfer processes, such as cross-relaxation.[8] The dominant quenching mechanism in bulk La₂O₂S:Eu³⁺ is reported to be the electric dipole-dipole interaction.[1]

Temperature Dependence

The luminescence of La₂O₂S:Eu³⁺ exhibits a notable dependence on temperature, a property that is harnessed in applications like optical temperature sensing.[6][7][9]

-

Thermal Quenching: As the temperature increases, the luminescence intensity and the decay lifetime generally decrease.[10][11] This is due to the increased probability of non-radiative relaxation processes, where the excitation energy is dissipated as heat (phonons) rather than light.

-

Thermometric Properties: The predictable and sensitive change in luminescence properties with temperature allows La₂O₂S:Eu³⁺ to be used as a thermographic phosphor.[9] The temperature-dependent decay time characteristics have been investigated for remote temperature sensing in environments like MRI scanners.[6][7][10] For instance, an optimal temperature dependency has been observed at lower Eu³⁺ concentrations, such as 0.1 mol%.[6]

Size and Morphology Effects

The physical dimensions and shape of the La₂O₂S:Eu³⁺ particles can also impact their luminescent behavior.

-

Nanocrystals: In nanocrystalline La₂O₂S:Eu³⁺ (e.g., ~20 nm), the absorption edge can be blue-shifted compared to the bulk material.[1] The quenching mechanism in nanocrystals has been suggested to be dominated by exchange interaction, in contrast to the electric dipole-dipole interaction in the bulk material.[1]

-

Morphology: The synthesis of La₂O₂S:Eu³⁺ with controlled morphologies, such as nanoflakes, micrometre vesicles, and spherical nanocrystals, has been demonstrated.[12][13] Hollow nanofibers of La₂O₂S:Eu³⁺ have also been fabricated and shown to exhibit strong red emission. The surface-to-volume ratio and surface defects in nanomaterials can influence the luminescence intensity.[1]

Experimental Protocols

The synthesis and characterization of La₂O₂S:Eu³⁺ require precise and well-controlled experimental procedures.

Synthesis of La₂O₂S:Eu³⁺ Nanophosphors by Refluxing Method

This protocol is based on a novel refluxing method for synthesizing Eu³⁺-doped La₂O₂S nanocrystalline phosphors.[12][13]

Materials:

-

Lanthanum formate (La(HCOO)₃)

-

Europium formate (Eu(HCOO)₃)

-

Sulfur powder

-

Triethylene tetramine

-

n-dodecanethiol

-

Distilled water, absolute ethanol, acetone

Procedure:

-

In a three-neck flask, combine 2 mmol of La(HCOO)₃, 0.02 mmol of Eu(HCOO)₃, and 0.004 mol of sulfur powder.[13]

-

Add 30 mL of triethylene tetramine and 10 mL of n-dodecanethiol to the flask. The ratio of these solvents can be adjusted to control the morphology of the resulting nanocrystals.[12][13]

-

Heat the mixture to reflux under magnetic agitation. A reaction temperature of at least 240°C is crucial for the reaction to proceed.[12][13]

-

Maintain the refluxing conditions for 12 hours.[13]

-

After 12 hours, remove the heat source and allow the mixture to cool naturally.

-

Separate the product by centrifugation.

-

Wash the collected precipitate several times with distilled water, absolute ethanol, and acetone to remove any unreacted reagents and solvents.[13]

-

Dry the final product for further characterization.

Photoluminescence Spectroscopy

This protocol outlines the general procedure for measuring the excitation and emission spectra of La₂O₂S:Eu³⁺ phosphors.[14]

Instrumentation:

-

Spectrofluorometer equipped with a light source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

Procedure:

-

Sample Preparation: Place a small amount of the La₂O₂S:Eu³⁺ powder into a solid sample holder.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of the most intense emission peak (e.g., 624 nm for the ⁵D₀ → ⁷F₂ transition).

-

Scan the excitation monochromator over a desired wavelength range (e.g., 200-500 nm) to measure the excitation intensity as a function of wavelength.

-

-

Emission Spectrum:

-

Set the excitation monochromator to a wavelength corresponding to a strong excitation peak (e.g., from the S²⁻-Eu³⁺ charge transfer band).

-

Scan the emission monochromator over a desired wavelength range (e.g., 500-750 nm) to measure the emission intensity as a function of wavelength.

-

Luminescence Lifetime Measurement

This protocol describes the measurement of the luminescence decay time, a key parameter for understanding the dynamics of the excited state.[15][16]

Instrumentation:

-

Pulsed light source (e.g., nitrogen laser at 337 nm or a pulsed LED).[6]

-

Sample holder.

-

Wavelength selection device (e.g., monochromator or optical filter).

-

Fast photodetector (e.g., photomultiplier tube or avalanche photodiode).

-

Digital oscilloscope or a time-correlated single-photon counting (TCSPC) system.[16]

Procedure:

-

Excite the La₂O₂S:Eu³⁺ sample with a short pulse of light.

-

Collect the luminescence emission at a specific wavelength (e.g., 624 nm) using the monochromator or filter.

-

The photodetector converts the light signal into an electrical signal.

-

Record the decay of the luminescence intensity as a function of time after the excitation pulse using the oscilloscope or TCSPC system.

-

Analyze the decay curve. For a single exponential decay, the intensity I(t) at time t is given by I(t) = I₀ * exp(-t/τ), where I₀ is the initial intensity and τ is the lifetime. The lifetime is the time it takes for the intensity to decay to 1/e of its initial value. In many cases, the decay may be multi-exponential, requiring more complex fitting functions.[17]

Internal Quantum Efficiency Measurement

The internal quantum efficiency (IQE) is a critical measure of a phosphor's performance, defined as the ratio of the number of photons emitted to the number of photons absorbed.[18][19]

Instrumentation:

-

Spectrofluorometer with an integrating sphere accessory.[18][20]

-

Calibrated light source.

-

Reflectance standard (e.g., BaSO₄).[18]

Procedure:

-

Measure the Incident Light Spectrum: Place the reflectance standard in the integrating sphere and measure the spectrum of the scattered excitation light. This serves as the reference.[18]

-

Measure the Sample Spectrum: Replace the standard with the La₂O₂S:Eu³⁺ sample and measure the spectrum, which will include both the scattered excitation light and the emitted luminescence.

-

Calculate IQE: The IQE is calculated by comparing the integrated intensity of the emitted photons from the sample to the integrated intensity of the absorbed photons (the difference between the incident and scattered excitation light). Specialized software is typically used for this calculation.[18]

Data Visualization

Tables

Table 1: Key Luminescence Properties of La₂O₂S:Eu³⁺

| Property | Typical Value / Description | Reference |

| Crystal Structure | Hexagonal (P-3m1) | |

| Eu³⁺ Site Symmetry | C₃ᵥ | [1] |

| Excitation Bands | ~250 nm (O²⁻-Eu³⁺ CT), ~330 nm (S²⁻-Eu³⁺ CT) | [1] |

| Main Emission Peak | ~624 nm (⁵D₀ → ⁷F₂) | |

| Other Emission Peaks | ~596 nm (⁵D₀ → ⁷F₁), transitions to ⁷F₀, ⁷F₃, ⁷F₄ | |

| Typical Lifetime (⁵D₀) | ~0.34 ms | [5] |

Table 2: Influence of Eu³⁺ Concentration on Luminescence Properties

| Eu³⁺ Concentration | Effect on Luminescence Intensity | Dominant Quenching Mechanism (Bulk) | Reference |

| Low to Optimal | Increases with concentration | - | [6] |

| Above Optimal | Decreases (concentration quenching) | Electric dipole-dipole interaction | [1] |

Diagrams

Caption: Energy level diagram for Eu³⁺ in the La₂O₂S host.

Caption: Workflow for the synthesis of La₂O₂S:Eu³⁺ nanophosphors.

Caption: Setup for photoluminescence and lifetime measurements.

References

-

Temperature dependent characteristics of La2O2S: Ln [Ln=Eu, Tb] with various Ln concentrations over 5-60 °C. (2021). Sheffield Hallam University Research Archive. [Link]

-

Ma, D., Liu, S., Zhang, Y., Zhang, C., & Huang, S. (2011). Controlled synthesis of Eu3+-doped La2O2S nanophosphors by refluxing method. Materials Technology, 26(4), 209-213. [Link]

-

Zhang, Q., Zhang, J., Wang, Y., & Zhang, H. (2008). Size and Concentration Effects on the Photoluminescence of La2O2S:Eu3+ Nanocrystals. The Journal of Physical Chemistry C, 112(35), 13481-13485. [Link]

-

Ma, D., Liu, S., Zhang, Y., Zhang, C., & Huang, S. (2011). Controlled synthesis of Eu3+-doped La2O2S nanophosphors by refluxing method. Taylor & Francis Online. [Link]

-

Bera, D., & Holloway, P. H. (2010). Low-temperature synthesis of red-emitting nanostructured La(2)O(2)S(2):Eu(3+) phosphor. Journal of Luminescence, 130(9), 1644-1649. [Link]

-

Ma, D., Liu, S., Zhang, Y., Zhang, C., & Huang, S. (2011). Controlled synthesis of Eu3+-doped La2O2S nanophosphors by refluxing method. Ingenta Connect. [Link]

-

Bi, F., Li, J., Gai, G., & Dong, X. (2017). Synthesis and luminescence properties of La2O2S:Eu3+ hollow nanofibers derived from La2O3:Eu3+ hollow nanofibers. Journal of Optoelectronics and Advanced Materials, 19(3-4), 272-278. [Link]

-

Uheda, K., et al. (2020). Persistent Luminescence of RE2O2S:Eu3+ (RE = La, Gd, Y, Lu). JAIST Repository. [Link]

-

O'Hagan, W. J., et al. (2011). Measurement of luminescence decays: High performance at low cost. AIP Publishing. [Link]

-

Characterization of pulsed laser deposited La2O2S: Eu thin films and effect of coating with graphene oxide layers. AIP Publishing. [Link]

-

The absolute quantum yield efficiency of three phosphors presented between 250–500 nm light illuminations. ResearchGate. [Link]

-

Würth, C., et al. (2020). Interlaboratory Comparison on Absolute Photoluminescence Quantum Yield Measurements of Solid Light Converting Phosphors with Three Commercial Integrating Sphere Setups. Analytical Chemistry, 92(15), 10348-10356. [Link]

-

Temperature dependent characteristics of La 2O 2S: Ln [Ln=Eu, Tb] with various Ln concentrations over 5–60 °C. (2009). ResearchGate. [Link]

-

Cranton, W. M., et al. (2008). Decay time characteristics of La2O2S:Eu and La2O2S:Tb for use within an optical sensor for human skin temperature measurement. Applied Optics, 47(27), 4895-4899. [Link]

-

Erasmus, L. J. B., Swart, H. C., & Terblans, J. J. (2019). La2O2S:Eu3+ stability as temperature sensor. Applied Surface Science, 481, 936-943. [Link]

-

Decay time characteristics of La 2 O 2 S ∶ Eu and La 2 O 2 S ∶ Tb for use within an optical sensor for human skin temperature measurement. (2008). ResearchGate. [Link]

-

Versatile measuring method of the quantum yield of phosphor systems with high and low photoluminescence. (2017). ResearchGate. [Link]

-

Li, J., et al. (2022). Rapid Synthesis and Sintering of La2O2S and Its Physical, Optical, and Mechanical Properties. MDPI. [Link]

-

Decay time characteristics of La 2 O 2 S ∶ Eu at 512 nm and 538 nm under 337 nm excitation. ResearchGate. [Link]

-

Photoluminescence decay curves of lifetime codes. ResearchGate. [Link]

-

Phosphor Handbook: Experimental Methods for Phosphor Evaluation and Ch. Routledge. [Link]

-

Degli Esposti, C., & Bizzocchi, L. (2015). The Radiative Decay of Green and Red Photoluminescent Phosphors: An Undergraduate Kinetics Experiment for Materials Chemistry. Journal of Chemical Education, 92(4), 708-712. [Link]

-

Lifetime decay of La 2 O 2 S: Eu 3 þ as a function of time. ResearchGate. [Link]

-

Luminescent La2O2S:Eu3+ nanoparticles as non-contact optical temperature sensor in physiological temperature range. ResearchGate. [Link]

-

Li, X., Gao, L., & Lian, J. (2020). SYNTHESIS AND PHOTOLUMINESCENCE PROPERTIES OF ELLIPSOIDAL La2O2SO4:Eu3+ PHOSPHORS. Materials and Technology, 54(5), 591-597. [Link]

-

Photoluminescence, Phosphorescence, and Fluorescence Spectroscopy. (2022). Chemistry LibreTexts. [Link]

-

What is Photoluminescence Lifetime? (2021). YouTube. [Link]

-

Synthesis and Luminescence Properties of La2O2S:RE. (2020). International Journal of Innovative Technology and Exploring Engineering (IJITEE). [Link]

-

Highly Temperature Sensitive Delayed Luminescence from Gd2O2S:Eu. AIP Publishing. [Link]

-

Luminescent Properties of La2O2S:Eu Red Emitting. Amanote Research. [Link]

-

Experimental techniques for phosphor characterization. ResearchGate. [Link]

-

Time-resolved photoluminescence and X-ray luminescence studies on rare-earth oxysulfide phosphors. Scintacor. [Link]

-

Determining Fluorescence Lifetimes with Edinburgh Instruments. (2023). Edinburgh Instruments. [Link]

-

Phosphor Handbook: Experimental Methods for Phosphor Evaluation and Characterization. ResearchGate. [Link]

-

Spectroscopy of low-phonon-energy Er:La2O2S oxysulfide. EPJ Web of Conferences. [Link]

-

Luminescent Properties of Europium-Doped Lanthanum Silicon Nitride Phosphor. ResearchGate. [Link]

-

Structural and Luminescence Properties of Eu-Doped PMO Films with Ethylene Bridge and Methyl Terminal Groups. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. ijitee.org [ijitee.org]

- 4. dspace.jaist.ac.jp [dspace.jaist.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. Temperature dependent characteristics of La2O2S: Ln [Ln=Eu, Tb] with various Ln concentrations over 5-60 °C - Sheffield Hallam University Research Archive [shura.shu.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Decay time characteristics of La2O2S:Eu and La2O2S:Tb for use within an optical sensor for human skin temperature measurement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. ossila.com [ossila.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. jascoinc.com [jascoinc.com]

- 19. jascoinc.com [jascoinc.com]

- 20. pubs.acs.org [pubs.acs.org]

thermodynamic stability of dilanthanum dioxide sulphide

An In-Depth Technical Guide to the Thermodynamic Stability of Dilanthanum Dioxide Sulphide (La₂O₂S)

Abstract

This compound (La₂O₂S) is a functionally significant ceramic material, widely recognized for its applications as a host lattice for phosphors in lighting and display technologies. The performance, longevity, and synthesis pathways of La₂O₂S are intrinsically linked to its thermodynamic stability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles governing the stability of La₂O₂S. It synthesizes theoretical foundations with field-proven experimental and computational methodologies, offering a holistic understanding of the factors that dictate the material's behavior under various conditions. We will delve into the causality behind experimental choices for determining thermodynamic parameters, present self-validating protocols, and explore the insights gained from computational modeling.

Introduction: The Significance of La₂O₂S and its Stability

This compound, La₂O₂S, is a rare-earth oxysulfide that crystallizes in a hexagonal structure (space group P-3m1). It consists of alternating layers of (La₂O₂)ⁿ⁺ and S²⁻ ions. This unique structure gives rise to excellent physicochemical properties, making it a versatile material.[1][2] Most notably, when doped with trivalent rare-earth ions such as Europium (Eu³⁺) or Terbium (Tb³⁺), La₂O₂S becomes an efficient phosphor, crucial for applications in cathode-ray tubes, X-ray detectors, and temperature sensors.[3][4]

The thermodynamic stability of La₂O₂S is a critical parameter that dictates its viability for these applications. It determines:

-

Synthesis Conditions: Understanding the Gibbs free energy of formation allows for the optimization of synthesis routes, whether through high-temperature solid-state reactions or gas-phase sulfidation.[1][4]

-

Operational Limits: The stability defines the temperature and atmospheric conditions under which the material can operate without decomposing.

-

Luminescence Efficiency: The presence of defects and impurities, which can be influenced by thermal treatments, affects the luminescent properties of doped La₂O₂S.[3]

This guide will explore the theoretical underpinnings of stability and the advanced techniques used to quantify it.

Theoretical Foundations of Thermodynamic Stability

The spontaneity of a chemical reaction or the stability of a compound is fundamentally described by the Gibbs free energy change (ΔG). A compound is considered thermodynamically stable if its formation from its constituent elements results in a negative Gibbs free energy of formation (ΔG°f).[5][6] The relationship is given by the equation:

ΔG = ΔH - TΔS

Where:

-

ΔH is the change in enthalpy , representing the heat absorbed or released. An exothermic formation (negative ΔH) contributes favorably to stability.

-

T is the absolute temperature .

-

ΔS is the change in entropy , representing the degree of disorder.

For La₂O₂S, the formation reaction from its elements in their standard states is:

2La (s) + O₂ (g) + S (s) → La₂O₂S (s)

The thermodynamic stability of La₂O₂S is assessed by the value of ΔG°f for this reaction. A more negative value indicates greater stability.

Diagram: The Gibbs Free Energy Relationship

The interplay between enthalpy, entropy, and temperature determines the overall thermodynamic stability.

Caption: Relationship between ΔH, TΔS, and the resulting ΔG, which dictates thermodynamic stability.

Experimental Determination of Thermodynamic Stability

Quantifying the thermodynamic properties of a refractory material like La₂O₂S requires specialized high-temperature techniques. Direct measurement of the heat of formation is often impractical, so indirect methods are employed.

Calorimetric Methods

Calorimetry measures heat changes associated with chemical reactions. For materials like La₂O₂S, combustion and solution calorimetry are the primary methods.

-

Combustion Bomb Calorimetry: This is a primary method for determining enthalpies of formation.[7] The substance is completely burned in an oxygen-rich environment, and the heat released is measured. The enthalpy of formation is then calculated using Hess's law. This technique is powerful but requires a well-defined combustion reaction and knowledge of the enthalpies of all products.

-

Solution Calorimetry: This technique is advantageous when direct reactions are slow or complex.[7] The heat of solution of the final compound (La₂O₂S) and its constituent precursors (e.g., La₂O₃ and La₂S₃) are measured in a suitable solvent. The enthalpy of formation is then determined by calculating the enthalpy difference between these dissolution reactions.

High-Temperature Techniques

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These thermal analysis techniques are essential for studying the behavior of materials as a function of temperature.[8]

-

TGA measures mass changes, providing critical information on decomposition temperatures, thermal stability limits, and reactions with the surrounding atmosphere (e.g., oxidation).[8]

-

DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of enthalpy changes (ΔH) during phase transitions, melting, or decomposition.[7][8]

-

Experimental Protocol: TGA-DSC Analysis of La₂O₂S Thermal Stability

This protocol outlines a typical experiment to assess the decomposition temperature of La₂O₂S in an oxidizing atmosphere.

-

Instrument Calibration: Calibrate the TGA-DSC instrument for temperature and heat flow using certified reference materials (e.g., Indium, Zinc).

-

Sample Preparation: Weigh 5-10 mg of high-purity La₂O₂S powder into an alumina crucible.

-

Experimental Setup:

-

Place the sample crucible and an empty reference crucible into the DSC furnace.

-

Purge the furnace with the desired atmosphere (e.g., synthetic air at 50 mL/min) for at least 30 minutes to ensure a stable environment.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 1200 °C at a constant rate of 10 °C/min.

-

-

Data Analysis:

-

TGA Curve: Analyze the mass vs. temperature plot. The onset temperature of mass gain indicates the beginning of oxidation to La₂O₂SO₄, and subsequent mass loss indicates decomposition to La₂O₃ and SO₂.

-

DSC Curve: Analyze the heat flow vs. temperature plot to identify endothermic or exothermic peaks corresponding to the reactions observed in the TGA curve. Integrate these peaks to quantify the enthalpy of reaction.

-

Solid-State Galvanic Cells

Electrochemical methods using solid-state galvanic cells are highly accurate for determining Gibbs free energies of formation at high temperatures. A cell is constructed where the equilibrium oxygen or sulfur partial pressure over a mixture of La₂O₂S and its related oxides or sulfides is measured.

For instance, a galvanic cell was used to measure the Gibbs energy change for the conversion of rare earth oxides to oxysulfides in the temperature range of 870 to 1300 K.[9] By measuring the electromotive force (EMF) of the cell, the Gibbs free energy change for the reaction can be calculated directly using the Nernst equation (ΔG = -nFE), providing highly reliable thermodynamic data.[9]

Computational Modeling of La₂O₂S Stability

Alongside experimental work, computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the stability of materials.[10][11] DFT allows for the calculation of the total energy of a crystal structure from first principles.

The thermodynamic stability is typically assessed by calculating the formation energy (or enthalpy at 0 K). For La₂O₂S, this is calculated as:

ΔE_f(La₂O₂S) = E_total(La₂O₂S) - [2 * E(La) + 2 * E(O) + E(S)]

Where:

-

E_total(La₂O₂S) is the total energy of the La₂O₂S unit cell calculated by DFT.

-

E(La), E(O), E(S) are the energies of the constituent elements in their stable reference states.

A negative formation energy indicates that the compound is stable with respect to decomposition into its elements. DFT can also be used to predict the stability of different crystal structures (polymorphs) and the energies of defect formation, providing deeper insight into the material's behavior.[10][12][13]

Diagram: DFT Workflow for Formation Energy Calculation

This diagram illustrates the typical steps involved in a DFT calculation to determine the thermodynamic stability of La₂O₂S.

Caption: A streamlined workflow for calculating the formation energy of La₂O₂S using DFT.

Factors Influencing the Thermodynamic Stability of La₂O₂S

The stability of La₂O₂S is not absolute and is highly dependent on its environment.

Temperature

La₂O₂S is generally stable at high temperatures, with synthesis often occurring between 800–1200 °C.[1][12] However, at very high temperatures, it can decompose. In an inert atmosphere, high-temperature annealing can lead to the release of sulfur and the formation of other lanthanum oxysulfide phases.[14]

Atmosphere

-

Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, La₂O₂S is susceptible to oxidation at elevated temperatures. It typically first oxidizes to lanthanum oxysulfate (La₂O₂SO₄), which upon further heating, decomposes to lanthanum oxide (La₂O₃) with the release of sulfur dioxide (SO₂).[15]

-

Reducing Atmosphere (e.g., H₂): Under reducing conditions, such as a hydrogen atmosphere at temperatures around 350 °C, La₂O₂S₂ can be reduced to the thermodynamically stable hexagonal La₂O₂S phase.[12]

Doping and Defects

The introduction of dopant ions (e.g., Eu³⁺, Yb³⁺) can subtly alter the lattice parameters and bond energies, which may influence the overall thermodynamic stability.[16] Similarly, crystal defects, which can be removed or induced by annealing, can affect the material's stability and properties.[3] Annealing has been shown to reduce lattice strain and remove hydroxide impurities, leading to improved chemical and structural stability.[3]

Summary of Thermodynamic Data

Accurate thermodynamic data is crucial for modeling and process design. The Gibbs free energy of formation is a key metric for stability.

| Property | Value / Equation | Temperature (K) | Method | Source |

| ΔG°f (La₂O₂S) | Function of Temperature | 870 - 1300 | Solid-State Galvanic Cell | [9] |

| ΔG°f (La₂O₂S) | Significantly negative | 1873 | Thermodynamic Calculation | [17] |

| Decomposition | Forms La₂O₂SO₄ then La₂O₃ | > 873 (in air) | TGA / Experimental | [15] |

Note: Specific numerical values for ΔG°f are often expressed as a linear function of temperature (ΔG°f = A + BT). The sources indicate that the Gibbs free energy of formation for La₂O₂S is significantly more negative than for other lanthanum sulfides, highlighting its high stability.[17]

Conclusion and Future Outlook

This compound (La₂O₂S) is a thermodynamically stable compound, a property that underpins its successful application in various fields, particularly as a phosphor host. Its stability is governed by a negative Gibbs free energy of formation, which has been quantified through sophisticated high-temperature experimental techniques and validated by computational DFT studies.

The stability is, however, conditional and highly dependent on temperature and the surrounding atmosphere. Understanding its oxidation to La₂O₂SO₄ and eventual decomposition to La₂O₃ in air is critical for defining its operational limits.

Future research should focus on:

-

Expanding the thermodynamic database for doped La₂O₂S systems to better understand how activators and co-dopants influence stability.

-

Investigating the stability of nanostructured La₂O₂S, as quantum confinement and surface effects may alter its thermodynamic properties.

-

Developing more accurate DFT models that can predict stability in complex, multi-component systems and at interfaces, which is crucial for designing next-generation devices.

By integrating advanced experimental and computational approaches, the scientific community can continue to refine our understanding of this important material, paving the way for new syntheses and applications.

References

- Universallab. (2024, June 30). Summary of Methods for Testing the Thermodynamic Properties of Materials.

- Nguyen, T. H., et al. (2021). Design of metastable oxychalcogenide phases by topochemical (de)intercalation of sulfur in La2O2S2. Nature Communications.

- Zhang, Y., et al. (n.d.). Thermodynamic Study on the Formation of Lanthanum Inclusions in 20MnSi Steel. IEEE Xplore.

- Chen, Y., et al. (2024). Rapid Synthesis and Sintering of La2O2S and Its Physical, Optical, and Mechanical Properties. ResearchGate.

- Swart, H. C., et al. (n.d.). La2O2S:Eu3+ stability as temperature sensor. ResearchGate.

- NPL. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data.

- Jacob, K. T., & Sreedharan, O. M. (n.d.). Gibbs energies of formation of rare earth oxysulfides. ResearchGate.

- Chen, Y., et al. (2024). Rapid Synthesis and Sintering of La2O2S and Its Physical, Optical, and Mechanical Properties. MDPI.

- Kim, S. J., et al. (n.d.). Abnormal improvement in emission of lanthanum oxysulfide phosphor La2O2S:Tb3+ synthesized by a novel method, thermal decomposition in eutectic molten salt. ResearchGate.

- Machado, L. C., et al. (2011). Formation of oxysulfide LnO2S2 and oxysulfate LnO2SO4 phases in the thermal decomposition process of lanthanide sulfonates. AKJournals.

- Hamieh, T., et al. (n.d.). New Physicochemical Methodology for the Determination of the Surface Thermodynamic Properties of Solid Particles. MDPI.

- Kumar, R. V., & Kay, D. A. R. (2020). Standard free energies of formation of rare earth sesquisulphides. CORE.

- UCF. (n.d.). High-temperature annealing of calcium lanthanum sulfide.

- Richon, D. (2009). Experimental techniques for the determination of thermophysical properties to enhance chemical processes. Pure and Applied Chemistry.

- Wikipedia. (n.d.). Standard Gibbs free energy of formation.

- Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.

- Lumen Learning. (n.d.). Gibbs Free Energy | Introductory Chemistry.

- PubChem. (n.d.). Lanthanum oxide sulfide (La2O2S).

- Anwar, N. (2024). Large-scale density functional theory (DFT) simulations of lanthanide and actinide oxide materials. University of Southampton.

- PubChem. (n.d.). Lanthanum oxide sulfide (La2O2S), ytterbium-doped.

- Wang, Y., et al. (2020). Synthesis and luminescence properties of La2O2S:Eu3+ hollow nanofibers derived from La2O3:Eu3+ hollow nanofibers. Journal of Optoelectronics and Advanced Materials.

- Feng, Z., et al. (n.d.). Structural stability of Lanthanum-based oxygen-deficient perovskites in redox catalysis: A density functional theory study. ResearchGate.

- Hinuma, Y., et al. (n.d.). Recent Advances in Density Functional Theory (DFT) and Informatics Studies on Metal Oxide Surfaces. OUCI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Rapid Synthesis and Sintering of La2O2S and Its Physical, Optical, and Mechanical Properties [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. Gibbs Free Energy | Introductory Chemistry [courses.lumenlearning.com]

- 7. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 8. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 9. researchgate.net [researchgate.net]

- 10. Large-scale density functional theory (DFT) simulations of lanthanide and actinide oxide materials - ePrints Soton [eprints.soton.ac.uk]

- 11. Recent Advances in Density Functional Theory (DFT) and Informatics Studies on Metal Oxide Surfaces [ouci.dntb.gov.ua]

- 12. Design of metastable oxychalcogenide phases by topochemical (de)intercalation of sulfur in La2O2S2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. api.creol.ucf.edu [api.creol.ucf.edu]

- 15. akjournals.com [akjournals.com]

- 16. Lanthanum oxide sulfide (La2O2S), ytterbium-doped - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Thermodynamic Study on the Formation of Lanthanum Inclusions in 20MnSi Steel | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

Unveiling the Quantum Landscape: A Technical Guide to the Theoretical Properties of Rare-Earth Oxysulfides

Abstract

Rare-earth oxysulfides (RE₂O₂S) represent a fascinating class of mixed-anion materials that bridge the property gap between pure oxides and sulfides. This unique composition gives rise to a rich tapestry of theoretical and experimentally verifiable properties, including tunable electronic structures, vibrant luminescence, and intriguing magnetic behaviors. This in-depth technical guide provides a comprehensive exploration of the core theoretical properties of rare-earth oxysulfides, intended for researchers, scientists, and drug development professionals. We delve into the fundamental principles governing their electronic, optical, and magnetic characteristics, supported by first-principles calculations and experimental validation. Furthermore, we explore the burgeoning applications of these materials, particularly in the biomedical field, and provide detailed experimental protocols for their synthesis and characterization.

Introduction: The Allure of Mixed Anions

The strategic design of novel functional materials has historically focused on cation substitution within single-anion compounds like oxides and sulfides.[1] However, the realm of mixed-anion systems, such as rare-earth oxysulfides containing both oxide (O²⁻) and sulfide (S²⁻) ions, remains a comparatively underexplored frontier teeming with potential.[1][2] These materials are not merely anion-substituted versions of their parent compounds; they often exhibit entirely distinct crystal structures, local coordination environments, and dimensionalities.[1] The initial spark of interest in rare-earth oxysulfides was ignited by their application as phosphors in cathode ray tubes in the mid-20th century.[2] Today, their potential applications have expanded to encompass a wide range of fields, including bioimaging, drug delivery, and cancer therapy.[3][4][5][6]

This guide will provide a foundational understanding of the theoretical properties of rare-earth oxysulfides, beginning with their fundamental crystal structure and progressing to their complex electronic, optical, and magnetic behaviors.

The Structural Cornerstone: The [RE₂O₂]²⁺ Layer and Beyond

The crystal structure of rare-earth oxysulfides is the bedrock upon which their diverse properties are built. The most common stoichiometry, RE₂O₂S, crystallizes in a trigonal P̅3m1 space group.[7] A defining feature of this structure is the layered arrangement of [RE₂O₂]²⁺ cationic layers and S²⁻ anionic layers.[2]

The rare-earth cation (Ln³⁺) is typically found in a 7-coordinate geometry, bonded to four oxygen atoms and three sulfur atoms.[7] The oxygen atoms form OLa₄ tetrahedra, which are a recurring and crucial structural unit in these materials.[1][7] Variations in the stacking and connectivity of these tetrahedra, along with the nature of the chalcogen layers, give rise to a fascinating structural diversity.[1]

For instance, in La₂O₂S, the S²⁻ anion is bonded to six La³⁺ cations, forming distorted octahedra.[7] This intricate network of shared corners and edges between the OLa₄ tetrahedra and SLa₆ octahedra dictates the overall three-dimensional structure.[7]

Caption: 7-coordinate geometry of a rare-earth ion in RE₂O₂S.

The Electronic Landscape: From Insulators to Semiconductors

The electronic structure of rare-earth oxysulfides is a key determinant of their optical and electrical properties. First-principles pseudopotential methods based on density functional theory (DFT) are powerful tools for theoretically investigating these properties.[8]

3.1. Band Structure and Density of States

Theoretical calculations consistently show that rare-earth oxysulfides are typically wide-gap insulators or semiconductors.[9][10] The valence band is primarily composed of O 2p and S 3p orbitals, while the conduction band is dominated by the rare-earth 5d orbitals.[1] The localized and deep-lying 4f electrons of the rare-earth elements play a crucial role in the electronic excitations and are essential for explaining the photo-absorption and body color of these materials.[8]

The band gap of rare-earth oxysulfides can be tuned by changing the rare-earth element. For example, the optical bandgaps for Sm₂O₂S and Eu₂O₂S have been assessed at 4.2 eV and 4.4 eV, respectively.[9][10] Nanostructuring can also lead to a significant blue shift in the absorption and photoluminescence spectra due to quantum confinement effects.[11]

3.2. Electrical Conductivity

Experimental measurements confirm the insulating nature of many rare-earth oxysulfides. For instance, pressed pellets of Sm₂O₂S and Eu₂O₂S exhibit very low electrical conductivities, typically lower than 10⁻⁸ S cm⁻¹ at room temperature.[9][10] This high resistivity is in good agreement with the large band gaps predicted by theoretical calculations.[9][10]

A World of Light: Optical Properties and Luminescence

The unique electronic structure of rare-earth oxysulfides gives rise to a range of fascinating optical properties, most notably their strong luminescence. This has led to their widespread use as phosphors in various applications.[12]

4.1. Photoluminescence: The Role of the 4f Electrons

The luminescence of rare-earth oxysulfides is intrinsically linked to the electronic transitions within the 4f orbitals of the lanthanide ions. The 5s² and 5p⁶ outer shells shield these 4f electrons from strong interactions with the surrounding crystal lattice, resulting in sharp, well-defined emission lines.[8]

Doping the rare-earth oxysulfide host lattice with other lanthanide ions is a common strategy to tune the emission color. For example:

-

Eu³⁺-doped materials are efficient red phosphors.[12]

-

Tb³⁺-doped materials are used for green phosphors.[12]

-

Ce³⁺-doped materials can exhibit blue or UV emission.

The luminescence mechanism can be elucidated through first-principles calculations of the band structure, density of states, and absorption spectra.[8]

4.2. Nonlinear Optical (NLO) Properties

Recent research has unveiled the potential of certain rare-earth oxysulfides as nonlinear optical (NLO) materials.[13] For instance, a series of pentanary rare-earth oxysulfides, RE₃Ga₃Ge₂O₁₀S₃, have been shown to exhibit ultrawide bandgaps (3.42–4.53 eV) and moderate phase-matchable NLO responses.[13] Theoretical calculations suggest that the [REO₆S₂] and [GaO₂S₂] units are the primary contributors to the NLO activity.[13]

The Magnetic Realm: From Paramagnetism to Magnetic Ordering

The presence of unpaired 4f electrons in most rare-earth ions imparts magnetic properties to their oxysulfide compounds. The magnetic behavior of these materials is a complex interplay of the intrinsic magnetic moments of the rare-earth ions and the interactions between them.

5.1. Paramagnetism and the Curie-Weiss Law

At high temperatures, most rare-earth oxysulfides exhibit paramagnetic behavior, where the magnetic moments of the individual ions are randomly oriented. The magnetic susceptibility in this regime typically follows the Curie-Weiss law.[14]

5.2. Magnetic Ordering at Low Temperatures

As the temperature is lowered, the weak magnetic interactions between the rare-earth ions can lead to magnetic ordering. The nature of this ordering (ferromagnetic, antiferromagnetic, etc.) is highly dependent on the specific rare-earth element and the crystal structure. Superexchange interactions, mediated by the intervening oxygen and sulfur anions, are believed to be the dominant mechanism for these magnetic interactions.

For example, in the quaternary oxysulfides Ln₅V₃O₇S₆ (Ln = La, Ce), magnetic susceptibility measurements indicate a mixed valence state for vanadium (V³⁺ and V⁴⁺) and the magnetic behavior follows the Curie-Weiss law.[14]

Thermoelectric Properties: A Nascent Field of Exploration

The investigation of the thermoelectric properties of rare-earth oxysulfides is a relatively new but promising area of research. Good thermoelectric materials require a combination of high electrical conductivity, a large Seebeck coefficient, and low thermal conductivity.[15][16]

While the inherent insulating nature of many rare-earth oxysulfides presents a challenge for achieving high electrical conductivity, their complex crystal structures and the presence of heavy rare-earth elements could contribute to low lattice thermal conductivity.[17] The Seebeck coefficient in such narrow-band systems can sometimes be described by the Heikes formula, which relates it to the entropy change upon adding an electron.[15] Further theoretical and experimental work is needed to fully explore the thermoelectric potential of this class of materials.

Synthesis and Characterization: From Bulk to Nanoscale

The theoretical properties of rare-earth oxysulfides are ultimately validated and exploited through experimental synthesis and characterization.

7.1. Synthesis Methodologies

A variety of methods have been developed to synthesize rare-earth oxysulfides, each with its own advantages and disadvantages.

-

Solid-State Reaction: This traditional method involves heating the constituent oxides and a sulfur source at high temperatures (around 1200°C) for extended periods (4-24 hours).[9] While effective for producing bulk powders, this method can lead to micron-sized particles and potential contamination.[9]

-

Gas-Solid Reaction: This approach involves reacting rare-earth oxides, carbonates, or hydroxides with a sulfur-containing gas such as H₂S or CS₂.[9]

-